molecular formula C11H13N3O5 B8039332 methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate

methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate

Cat. No.: B8039332
M. Wt: 267.24 g/mol
InChI Key: LLFBHFAOOUSAEQ-UHFFFAOYSA-N
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Description

Methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a benzoyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate typically involves the protection of amino groups using carbamates. One common method includes the use of t-butyl dicarbonate (Boc) for protection, followed by subsequent reactions to introduce the benzoyl and carbamate groups . The reaction conditions often involve mild acids or bases to facilitate the protection and deprotection steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoyl group, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Carbendazim: A benzimidazole derivative with similar structural features and biological activity.

    Benomyl: Another benzimidazole compound that acts as a fungicide and shares similar mechanisms of action.

Uniqueness

Methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate is unique due to its specific combination of a benzoyl group and a carbamate moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-18-10(16)12-8-5-3-4-7(6-8)9(15)13-14-11(17)19-2/h3-6H,1-2H3,(H,12,16)(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBHFAOOUSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(=O)NNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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